molecular formula C11H17NO2S B13649573 4-(M-tolyl)butane-2-sulfonamide

4-(M-tolyl)butane-2-sulfonamide

Cat. No.: B13649573
M. Wt: 227.33 g/mol
InChI Key: AKKNZWHONKDKSJ-UHFFFAOYSA-N
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Description

4-(M-Tolyl)butane-2-sulfonamide is a sulfonamide derivative characterized by a butane backbone with a sulfonamide group at position 2 and a meta-methylphenyl (m-tolyl) substituent at position 4. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties. The m-tolyl group in this compound likely enhances lipophilicity and influences intermolecular interactions, such as π-π stacking or steric hindrance, compared to simpler alkyl or polar substituents .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

4-(3-methylphenyl)butane-2-sulfonamide

InChI

InChI=1S/C11H17NO2S/c1-9-4-3-5-11(8-9)7-6-10(2)15(12,13)14/h3-5,8,10H,6-7H2,1-2H3,(H2,12,13,14)

InChI Key

AKKNZWHONKDKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(M-tolyl)butane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of sulfonamides, such as melting points and solubility, are heavily influenced by substituents. Below is a comparative analysis:

Compound Name / Structure Substituents Melting Point (°C) Synthesis Conditions Key Properties References
4-(M-Tolyl)butane-2-sulfonamide m-Tolyl, sulfonamide Not reported Likely via sulfonylation Moderate lipophilicity Inferred
Compound 11 () Chlorobenzo-dioxolyl, thioxo-imidazol 177–180 Toluene, PTSA, 15 hours High melting due to rigidity
Compound 13 () Naphthalenyl, thioxo-imidazol Not reported p-Dioxane, PTSA, 4 hours Bulky aromatic substituents
4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid () Carboxylic acid, methylsulfanyl Not reported From L-methionine and Tosyl-Cl Hydrogen-bonded dimers
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () Azide groups Not reported Tosyl substitution with NaN₃ High reactivity (azide)
  • Melting Points : Bulky or rigid substituents (e.g., chlorobenzo-dioxolyl in Compound 11) increase melting points due to enhanced crystal packing . The m-tolyl group in the target compound may result in a moderate melting point, balancing aromaticity and flexibility.
  • Solubility : Polar groups like carboxylic acids () improve aqueous solubility via hydrogen bonding, whereas m-tolyl likely reduces it, favoring organic solvents .

Structural and Functional Comparisons

  • Hydrogen Bonding : The carboxylic acid in forms dimers via O–H⋯O bonds, while the target compound’s sulfonamide may engage in N–H⋯O interactions, affecting crystal packing .
  • Reactivity : Azide-containing analogs () are prone to click chemistry, whereas the m-tolyl group in the target compound may stabilize radical or electrophilic reactions .

Biological Activity

4-(M-tolyl)butane-2-sulfonamide, a member of the sulfonamide class, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic research.

  • Molecular Formula: C₁₁H₁₇NO₂S
  • Molecular Weight: 227.33 g/mol
  • IUPAC Name: 4-(3-methylphenyl)butane-2-sulfonamide
  • Canonical SMILES: CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N

The biological activity of sulfonamides, including 4-(M-tolyl)butane-2-sulfonamide, is primarily attributed to their role as competitive inhibitors of the enzyme dihydropteroate synthetase. This enzyme is crucial for folate synthesis in bacteria, and its inhibition disrupts bacterial growth and replication.

Antimicrobial Activity

Research indicates that 4-(M-tolyl)butane-2-sulfonamide exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Bacillus subtilis8

These findings suggest that the compound possesses a broad spectrum of antibacterial activity, comparable to traditional antibiotics such as chloramphenicol .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Muthal et al. (2010) evaluated several sulfonamide derivatives, including 4-(M-tolyl)butane-2-sulfonamide. The results demonstrated that this compound had a notable effect on inhibiting the growth of E. coli and S. aureus, with zones of inhibition ranging from 14 mm to 22 mm .
  • Comparative Analysis with Other Sulfonamides : In a comparative study published in the Journal of Medicinal Chemistry, researchers found that 4-(M-tolyl)butane-2-sulfonamide outperformed several related compounds in terms of antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent .

Additional Biological Activities

Beyond its antibacterial properties, preliminary investigations have suggested that 4-(M-tolyl)butane-2-sulfonamide may also exhibit antifungal activity. It has been tested against various fungal strains with promising results, indicating a potential dual action against both bacterial and fungal pathogens.

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